[1,1-Bis(octyloxy)ethyl]benzene
Description
Properties
CAS No. |
82181-92-8 |
|---|---|
Molecular Formula |
C24H42O2 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
1,1-dioctoxyethylbenzene |
InChI |
InChI=1S/C24H42O2/c1-4-6-8-10-12-17-21-25-24(3,23-19-15-14-16-20-23)26-22-18-13-11-9-7-5-2/h14-16,19-20H,4-13,17-18,21-22H2,1-3H3 |
InChI Key |
XZJQCTYYXJWCSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(C)(C1=CC=CC=C1)OCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Williamson Ether Synthesis
The Williamson ether synthesis remains the most widely employed method for introducing octyloxy groups into aromatic systems. For this compound, this typically involves reacting 1,1-dihaloethylbenzene (e.g., 1,1-dichloroethylbenzene) with sodium octoxide or octanol under basic conditions.
Procedure :
- Substrate Preparation : 1,1-Dichloroethylbenzene is synthesized by chlorinating ethylbenzene using chlorine gas in the presence of a radical initiator.
- Alkylation : The dichloro intermediate is refluxed with excess octanol (1:4 molar ratio) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base and potassium iodide (KI) as a catalyst. The reaction proceeds at 90°C for 16–24 hours, achieving approximately 70–80% conversion.
- Workup : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) to isolate this compound as a colorless oil.
Key Data :
Phase-Transfer Catalyzed Alkylation
Phase-transfer catalysis (PTC) enhances reaction rates and yields by facilitating interfacial interactions between immiscible reactants. This method is particularly effective for sterically hindered substrates.
Procedure :
- Catalyst Selection : Tetraphenylphosphonium chloride (5 mol%) in sulfolane solvent enables efficient fluoride displacement at elevated temperatures.
- Reaction Conditions : A mixture of 1,1-difluoroethylbenzene, octyl bromide, and potassium fluoride (KF) is heated to 160°C for 48 hours under nitrogen.
- Purification : Distillation under reduced pressure (50 mmHg, 93–99°C) isolates the product with minimal decomposition.
Key Data :
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The Williamson method offers superior scalability (>100 g batches) but requires prolonged reaction times. In contrast, PTC achieves comparable yields in shorter durations (48 hours) but demands specialized solvents and catalysts.
Table 1: Comparison of Preparation Methods
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Williamson Synthesis | 72–78 | 16–24 | Scalable, simple workup | Long duration, moderate yields |
| Phase-Transfer Catalysis | 70–75 | 48 | Faster, high selectivity | Expensive catalysts, high temps |
Solvent and Catalyst Optimization
Solvent Effects :
- DMF : Enhances nucleophilicity in Williamson synthesis but requires rigorous drying.
- Sulfolane : Stabilizes ionic intermediates in PTC, enabling reactions at >150°C without degradation.
Catalyst Screening :
- KI vs. KF : KI accelerates halogen displacement in Williamson synthesis, while KF is critical for PTC fluoridation.
- Crown Ethers : 18-Crown-6 ether improves KF solubility in nonpolar media, though cost prohibits industrial use.
Mechanistic Insights
Nucleophilic Displacement Pathways
In Williamson synthesis, the octoxide ion (C₈H₁₇O⁻) attacks the electrophilic carbon in 1,1-dichloroethylbenzene, displacing chloride in an SN2 mechanism. Steric hindrance from the ethyl group necessitates elevated temperatures to overcome activation barriers.
Role of Phase-Transfer Catalysts
PTCs like tetraphenylphosphonium chloride shuttle fluoride ions from the aqueous phase into the organic phase, enabling nucleophilic attack on 1,1-difluoroethylbenzene. This is critical for avoiding side reactions such as elimination.
Advanced Modifications and Derivatives
Halogenated Precursors
Brominated analogs (e.g., 1,1-dibromoethylbenzene) react faster than chlorinated derivatives but are cost-prohibitive. Fluorinated variants, while synthetically challenging, offer enhanced thermal stability.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times to 4–6 hours with yields up to 85%. However, this method is limited to small-scale laboratory synthesis due to equipment constraints.
Industrial-Scale Production Challenges
Catalyst Recovery
Recycling tetraphenylphosphonium chloride remains economically unfeasible due to degradation at high temperatures. Alternative catalysts (e.g., polyethylene glycol) are under investigation.
Environmental Considerations
DMF and sulfolane pose disposal challenges due to toxicity. Recent efforts focus on ionic liquids as greener solvents, though yields remain suboptimal (50–60%).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1-Bis(octyloxy)ethyl]benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octyloxy groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thiols, and other substituted derivatives.
Scientific Research Applications
Chemistry: [1,1-Bis(octyloxy)ethyl]benzene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a model molecule to study the interactions of benzene derivatives with biological macromolecules such as proteins and nucleic acids.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of [1,1-Bis(octyloxy)ethyl]benzene involves its interaction with various molecular targets. The octyloxy groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1,4-Bis(octyloxy)-2,5-bis(ethynylpyrene)benzene
2,5-Bis(octyloxy)terephthalaldehyde
Comparison :
- Solubility: The long octyloxy chains in all three compounds enhance solubility in nonpolar solvents.
- Functionality : While [1,1-Bis(octyloxy)ethyl]benzene lacks additional reactive groups (e.g., aldehydes or ethynyl), its ethyl backbone may facilitate flexibility in liquid crystal phases.
Fluorinated Derivatives
1,2-Bis(perfluoro(octyloxy))-4-ethynylbenzene
Comparison :
- Hydrophobicity: Fluorinated analogs exhibit superior hydrophobicity compared to non-fluorinated this compound.
- Thermal Stability : Fluorination increases thermal resistance, making it suitable for high-temperature applications.
Derivatives with Additional Functional Groups
1,3-Bis(2-hydroxyethoxy)benzene
Comparison :
- Polarity : Hydroxyethoxy groups increase polarity, contrasting with the hydrophobic octyloxy chains in this compound.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Property Trends
| Property | This compound | Fluorinated Analogues | Aldehyde/Amine Derivatives |
|---|---|---|---|
| Hydrophobicity | High | Very high | Moderate to low |
| Thermal Stability | Moderate | Very high | Moderate |
| Reactivity | Low | Low | High (functional groups) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and catalytic conditions for preparing [1,1-Bis(octyloxy)ethyl]benzene?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or etherification reactions. For example, Williamson ether synthesis can be employed by reacting a benzyl halide derivative (e.g., 1,1-bis(bromomethyl)benzene) with octanol under basic conditions (e.g., KOH or NaH). Catalytic efficiency can be improved using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction rates in biphasic systems. Purity is optimized via column chromatography using silica gel and non-polar eluents (e.g., hexane/ethyl acetate) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the structure, with characteristic signals for octyloxy chains (δ 0.8–1.5 ppm for CH and CH groups) and aromatic protons (δ 6.5–7.5 ppm).
- XRD : Single-crystal X-ray diffraction (as in ) reveals precise bond lengths (e.g., C-O bonds at ~1.37–1.41 Å) and dihedral angles between octyloxy chains and the benzene ring.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H] peak at m/z 406.4) .
Q. How does the compound’s stability vary under thermal or oxidative conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition onset temperatures (~200–250°C) due to cleavage of ether linkages. Oxidative stability can be assessed via accelerated aging tests (e.g., exposure to O or UV light), with degradation products analyzed using GC-MS. Antioxidants like BHT are often added to mitigate oxidation .
Advanced Research Questions
Q. What experimental frameworks are used to evaluate this compound in organic electronics (e.g., bulk heterojunction solar cells)?
- Methodological Answer : The compound’s role as a donor/acceptor material is studied via:
- Device Fabrication : Blend with PCBM in chlorobenzene/xylene solvents, spin-coated onto ITO/PEDOT:PSS substrates.
- Photovoltaic Metrics : J-V curves under AM1.5G illumination quantify power conversion efficiency (PCE).
- Morphology Analysis : Atomic force microscopy (AFM) or TEM evaluates phase separation and domain sizes (~10–50 nm for optimal charge transport) .
Q. How do solvent polarity and processing parameters influence the compound’s self-assembly in thin films?
- Methodological Answer : Solvent choice (e.g., chloroform vs. xylene) affects aggregation behavior.
- Langmuir-Schaeffer Deposition : Monolayer films are compressed at the air-water interface and transferred to substrates.
- Conductivity Studies : Impedance spectroscopy reveals solvent-dependent charge mobility (e.g., xylene-cast films show higher conductivity due to ordered octyloxy packing) .
Q. What computational strategies predict the compound’s electronic properties and intermolecular interactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
